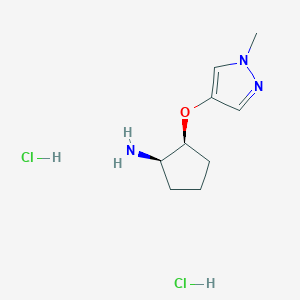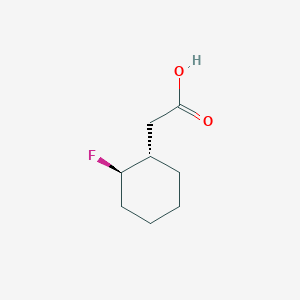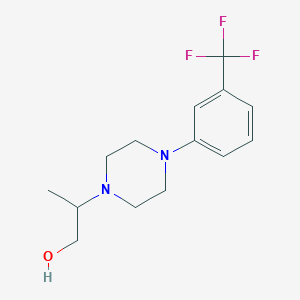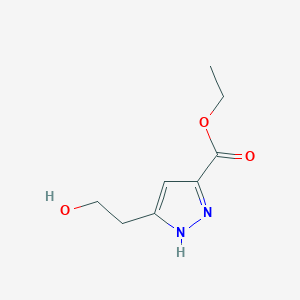
2,3,6,7-Tetraethynylanthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,6,7-Tetraethynylanthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of ethynyl groups at the 2, 3, 6, and 7 positions of the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7-Tetraethynylanthracene typically involves the Sonogashira-Hagihara coupling reaction. This reaction is a palladium-catalyzed cross-coupling of terminal alkynes with aryl or vinyl halides. The general procedure involves the following steps:
Starting Material: The synthesis begins with 2,3,6,7-tetrabromoanthracene.
Coupling Reaction: The tetrabromoanthracene undergoes a Sonogashira-Hagihara coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst.
Deprotection: The trimethylsilyl groups are then removed under mild conditions to yield this compound.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the scalability of the Sonogashira-Hagihara coupling reaction makes it a viable method for large-scale synthesis. The use of palladium catalysts and copper co-catalysts, along with the availability of starting materials, supports the feasibility of industrial production.
Análisis De Reacciones Químicas
Types of Reactions
2,3,6,7-Tetraethynylanthracene undergoes various types of chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form saturated hydrocarbons.
Substitution: The ethynyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Formation of diketones or quinones.
Reduction: Formation of tetrahydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Aplicaciones Científicas De Investigación
2,3,6,7-Tetraethynylanthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex polycyclic aromatic hydrocarbons and conjugated systems.
Biology: The compound’s unique electronic properties make it useful in the study of biological systems, particularly in fluorescence-based assays.
Medicine: Research is ongoing into its potential use in photodynamic therapy and as a fluorescent probe for imaging applications.
Industry: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Mecanismo De Acción
The mechanism by which 2,3,6,7-Tetraethynylanthracene exerts its effects is primarily through its electronic properties. The ethynyl groups extend the conjugation of the anthracene core, altering its photophysical properties. This extended conjugation allows the compound to absorb and emit light at different wavelengths, making it useful in various applications such as fluorescence imaging and organic electronics.
Comparación Con Compuestos Similares
Similar Compounds
2,3,6,7-Tetramethylanthracene: Similar in structure but with methyl groups instead of ethynyl groups.
2,3,6,7-Tetrabromoanthracene: A precursor in the synthesis of 2,3,6,7-Tetraethynylanthracene.
2,3,6,7-Tetracyanoanthracene: Contains cyano groups instead of ethynyl groups.
Uniqueness
This compound is unique due to the presence of ethynyl groups, which significantly enhance its electronic properties compared to its methyl, bromo, or cyano analogs. This makes it particularly valuable in applications requiring specific photophysical characteristics, such as in the development of advanced materials for organic electronics and fluorescence-based technologies.
Propiedades
Fórmula molecular |
C22H10 |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
2,3,6,7-tetraethynylanthracene |
InChI |
InChI=1S/C22H10/c1-5-15-9-19-13-21-11-17(7-3)18(8-4)12-22(21)14-20(19)10-16(15)6-2/h1-4,9-14H |
Clave InChI |
WKWSNSQSPNMFBM-UHFFFAOYSA-N |
SMILES canónico |
C#CC1=CC2=CC3=CC(=C(C=C3C=C2C=C1C#C)C#C)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(1-cyano-4-methylcyclohexyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-methylacetamide](/img/structure/B13353299.png)


![N-(5-(1-Ethylpiperidin-4-yl)-2',3',4',5'-tetrahydro-[1,1'-biphenyl]-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B13353322.png)
![2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B13353326.png)




![3-[(Ethylsulfanyl)methyl]-6-(3,4,5-triethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13353343.png)


